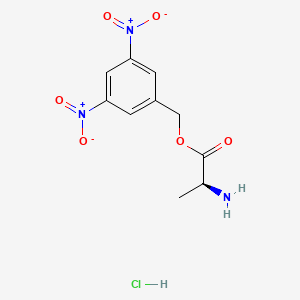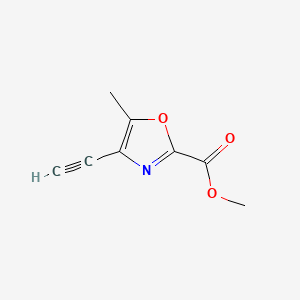![molecular formula C6H12Cl2N4 B6609856 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride CAS No. 2870659-73-5](/img/structure/B6609856.png)
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride, also known as 1-pyrazol-7-ylmethanamine dihydrochloride, is an organic compound that is widely used in scientific research and laboratory experiments. It is a member of the pyrazole family and is composed of a nitrogen-containing heterocyclic ring, a methyl group, and a dihydrochloride group. This compound is also known as Pyrazol-7-ylmethanamine dihydrochloride, PZM-DHC, and Pyrazol-7-ylmethanamine dihydrochloride.
科学研究应用
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as polymers, pharmaceuticals, and dyes. It is also used as a catalyst in organic synthesis, as well as in the synthesis of polymers and pharmaceuticals. Additionally, it is used in the synthesis of various compounds, such as polycyclic aromatic hydrocarbons and polycyclic aromatic compounds.
作用机制
The mechanism of action of 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation is thought to increase the reactivity of the substrate molecule, allowing for reactions to take place more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride are not well-understood. However, it is known that this compound can interact with certain enzymes and proteins in the body, leading to changes in the biochemical and physiological processes. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, as well as to affect the activity of certain proteins involved in the regulation of gene expression.
实验室实验的优点和局限性
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, the compound is also limited by its low solubility in water, making it difficult to use in aqueous solutions.
未来方向
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride has a wide range of potential applications in scientific research and laboratory experiments. Some possible future directions include: exploring the compound’s potential as a catalyst in organic synthesis; investigating its potential as a drug delivery system; exploring its potential as a therapeutic agent; and exploring its potential as a diagnostic agent. Additionally, further research is needed to understand the biochemical and physiological effects of the compound and to develop more efficient and cost-effective methods for synthesizing and using it in laboratory experiments.
合成方法
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride can be synthesized using a two-step process. The first step involves the reaction of 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine with a suitable reagent in the presence of a catalyst. This reaction produces the desired product, 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride. The second step involves the reaction of the product with an appropriate reagent to form the dihydrochloride salt.
属性
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-3-5-4-9-10-2-1-8-6(5)10;;/h4,8H,1-3,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYOVPVVPDWVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)CN)N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)

![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)

![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)



![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)

![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)

![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)